Pentanethioamide

Description

BenchChem offers high-quality Pentanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

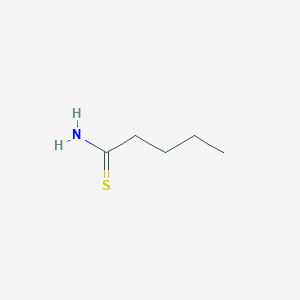

Structure

3D Structure

Properties

IUPAC Name |

pentanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXIGVUMVPUWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501602 | |

| Record name | Pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-94-0 | |

| Record name | Pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pentanethioamide

Abstract

This technical guide provides a comprehensive examination of the chemical properties and molecular structure of pentanethioamide. While specific experimental data for pentanethioamide is not extensively available in the public domain, this document extrapolates its characteristics from the well-established principles of thioamide chemistry. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry and drug discovery for their unique physicochemical and biological properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of pentanethioamide's reactivity, stability, and potential applications, grounded in the broader context of thioamide chemistry.

Introduction to Thioamides and the Significance of Pentanethioamide

Thioamides are a fascinating class of organic compounds characterized by a thiocarbonyl group bonded to a nitrogen atom (R-C(=S)-NR'R''). They are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct chemical and physical properties that have made them valuable in various scientific domains, particularly in medicinal chemistry.[1][2][3]

The thioamide functional group can influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][3] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2] They can act as bioisosteres for amides in peptides, enhancing proteolytic stability, and have been explored as prodrugs and hydrogen sulfide donors.[2][4][5]

Pentanethioamide, with its five-carbon alkyl chain, serves as a fundamental model for understanding the behavior of aliphatic thioamides. Its study provides insights into the interplay between the thioamide group and a simple lipophilic moiety, which is crucial for designing more complex drug candidates.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of the thioamide group are central to its reactivity and function.

Bonding and Resonance

Similar to amides, the thioamide group exhibits resonance, with significant contribution from a zwitterionic form where the nitrogen atom bears a positive charge and the sulfur atom carries a negative charge. This resonance results in a planar geometry and a higher rotational barrier around the C-N bond compared to a typical C-N single bond.[2]

Diagram: Resonance Structures of Pentanethioamide

Caption: Resonance delocalization in the pentanethioamide functional group.

The C=S bond in thioamides is significantly longer (around 1.71 Å) than the C=O bond in amides (around 1.23 Å) due to the larger van der Waals radius of sulfur.[2] This longer bond length and the greater polarizability of sulfur influence the molecule's interactions with biological targets.

Physicochemical Properties

The properties of pentanethioamide can be predicted based on the known characteristics of similar thioamides and the corresponding amide, pentanamide.

| Property | Predicted Value/Characteristic for Pentanethioamide | Comparison with Pentanamide | Reference/Justification |

| Molecular Formula | C₅H₁₁NS | C₅H₁₁NO | Based on structure |

| Molecular Weight | 117.22 g/mol | 101.15 g/mol | [6] |

| Melting Point | Expected to be a solid at room temperature | 106 °C | [6] Thioamides generally have lower melting points than their amide counterparts. |

| Boiling Point | Higher than pentanamide due to stronger intermolecular forces | 222 °C | [6] Thioamides are stronger hydrogen bond donors.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Soluble in water | [6] The larger sulfur atom increases lipophilicity.[2] |

| pKa | The N-H protons are more acidic than in amides. | ~17 | Thioamides are more acidic due to better stabilization of the negative charge on sulfur. |

| LogP | Higher than pentanamide | 0.45 | [6] Increased lipophilicity of the thioamide group.[2] |

Synthesis of Pentanethioamide

While a specific, optimized synthesis for pentanethioamide is not readily found in the literature, its preparation can be achieved through established methods for thioamide synthesis. The most common approach is the thionation of the corresponding amide, pentanamide.

Thionation of Pentanamide

Principle: This method involves the conversion of the carbonyl group of an amide to a thiocarbonyl group using a thionating agent. Lawesson's reagent is a popular choice for this transformation due to its efficacy and relatively mild reaction conditions.

Diagram: Synthesis of Pentanethioamide via Thionation

Caption: General reaction scheme for the synthesis of pentanethioamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentanamide (1.0 eq) in anhydrous toluene.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure pentanethioamide.

Spectroscopic Characterization

The structure of pentanethioamide can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are based on the known spectroscopic properties of thioamides.[4][7][8][9][10][11]

| Spectroscopic Technique | Expected Observations for Pentanethioamide |

| ¹H NMR | - Signals corresponding to the protons of the pentyl group (CH₃, CH₂, CH₂, CH₂).- A broad signal for the -NH₂ protons, typically downfield. |

| ¹³C NMR | - Signals for the four distinct carbons of the pentyl chain.- A characteristic downfield signal for the thiocarbonyl carbon (C=S), typically in the range of 200-210 ppm.[4] |

| IR Spectroscopy | - N-H stretching vibrations around 3300-3100 cm⁻¹.- A strong absorption band for the C=S stretch, typically around 1120 cm⁻¹.[4] Note the absence of the strong C=O stretch seen in amides (~1660 cm⁻¹).[4] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of pentanethioamide (m/z = 117.22).- Fragmentation patterns characteristic of an aliphatic thioamide. |

Chemical Reactivity and Stability

The reactivity of pentanethioamide is primarily dictated by the thioamide functional group. Thioamides are generally more reactive than their amide counterparts.[4]

Nucleophilicity and Electrophilicity

The sulfur atom of the thioamide is nucleophilic and can react with electrophiles. Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Thioesters are known to be more reactive than amides and esters but stable towards hard oxygen nucleophiles under physiological conditions.[12]

Hydrolysis

Thioamides can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions, though the reaction is often slower than the hydrolysis of amides.

Oxidation

The sulfur atom can be oxidized to form various sulfur-containing functional groups, which is a key aspect of their biological activity in some cases. For instance, the antitubercular drug ethionamide, a thioamide, is activated by oxidation.[5]

Stability

Pentanethioamide is expected to be a stable compound under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids or bases to prevent degradation. The metabolic stability of thioamides can be influenced by their chemical structure.[13]

Role in Drug Discovery and Development

The unique properties of the thioamide group make it a valuable functionality in the design of new therapeutic agents.[1][2][3]

Bioisosteric Replacement

Replacing an amide with a thioamide in a drug candidate can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability.[2][4][5] This strategy has been employed in the development of various inhibitors and therapeutic agents.[5]

Analogue-Based Drug Discovery

Pentanethioamide can serve as a starting point or a scaffold for the synthesis of more complex analogues with potential biological activity.[14][15][16][17] By modifying the pentyl chain or the substituents on the nitrogen atom, libraries of compounds can be generated and screened for desired therapeutic effects.

Transition State Analogues

The geometry and electronic properties of the thioamide group can mimic the transition state of certain enzymatic reactions, leading to the design of potent enzyme inhibitors.[15][16]

Conclusion

Pentanethioamide, as a representative aliphatic thioamide, embodies the key chemical and structural features that make this class of compounds intriguing for chemical and pharmaceutical research. Its properties, extrapolated from the extensive knowledge of thioamide chemistry, highlight a reactive yet stable functional group with significant potential for bioisosteric replacement and the development of novel therapeutics. This guide provides a foundational framework for researchers to understand, synthesize, and utilize pentanethioamide and related structures in their scientific endeavors.

References

- Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed. (2024, November 5). PubMed.

- Unlocking the potential of the thioamide group in drug design and development. (2024, December 2). Taylor & Francis.

- Thioamides in medicinal chemistry and as small molecule therapeutic agents - OUCI. OUCI.

- Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020, February 15).

- Pentanethioamide, 3-hydroxy-N,N-dimethyl- | C7H15NOS | CID 45118503 - PubChem. PubChem.

- 5-(1-Adamantyl)pentanethioamide | C15H25NS | CID 87287811 - PubChem. PubChem.

- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024, December 2).

- Chemical Properties of Pentane, 1-(propylthio)- (CAS 42841-80-5) - Cheméo. Cheméo.

- Thioamide synthesis by thionation - Organic Chemistry Portal. Organic Chemistry Portal.

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).

- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). ERIC.

- Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Microtubule stabilize. (2012, June 26). De Gruyter.

- Pentanamide (CAS 626-97-1) - Chemical & Physical Properties by Cheméo. Cheméo.

- 1-Pentanethiol | CAS 110-66-7 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Convergent synthesis of α-ketoamide inhibitors of Pin1 - PMC - NIH.

- WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000, June 22). UCLA Chemistry and Biochemistry.

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed Central.

- Transition States, analogues, and drug development - PubMed - NIH. (2013, January 18).

- Transition States, Analogues and Drug Development - PMC - NIH.

- (PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn - ResearchGate. (2025, August 8).

- An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Methyl-1-butanethiol - Benchchem. Benchchem.

- A Comparative Guide to Spectroscopic Analysis: Confirming Reaction Products with IR and NMR - Benchchem. Benchchem.

- Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed. (2016, July 18). PubMed.

- Development of novel tail-modified anandamide analogs - PMC - NIH.

Sources

- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentanamide (CAS 626-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.iupac.org [publications.iupac.org]

- 15. Transition States, analogues, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of novel tail-modified anandamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pentanethioamide from Pentanamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of pentanethioamide from pentanamide. It delves into the core principles of thionation chemistry, offering a comparative analysis of common thionating agents, detailed experimental protocols, and in-depth characterization methodologies. The content is structured to provide not just procedural steps, but also the scientific rationale behind these choices, ensuring a thorough understanding of the transformation.

Introduction: The Significance of the Thioamide Moiety

Thioamides are a pivotal class of organosulfur compounds that serve as versatile intermediates in organic synthesis and as crucial pharmacophores in numerous therapeutic agents. The replacement of the carbonyl oxygen in an amide with a sulfur atom dramatically alters the molecule's electronic properties, reactivity, and biological activity. This transformation is a cornerstone of medicinal chemistry, enabling the modulation of drug candidates' metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The synthesis of pentanethioamide from pentanamide serves as a classic and instructive example of this important functional group interconversion.

The Chemistry of Thionation: Converting C=O to C=S

The conversion of an amide to a thioamide is a nucleophilic substitution reaction at the carbonyl carbon, facilitated by a thionating agent. The most commonly employed and effective reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's Reagent: A Mild and Versatile Thionating Agent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used thionating agent prized for its mild reaction conditions and high yields.[1]

Mechanism of Thionation with Lawesson's Reagent:

The reaction mechanism proceeds through a series of well-defined steps.[2] In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[2] This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[1][2] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which leads to the formation of the thermodynamically stable P=O bond and the desired thioamide.[1][2]

Figure 1: Mechanism of amide thionation using Lawesson's reagent.

Phosphorus Pentasulfide (P₄S₁₀): The Classical Approach

Phosphorus pentasulfide is a more traditional and cost-effective thionating agent.[3] It is a highly reactive, moisture-sensitive solid that typically requires higher reaction temperatures compared to Lawesson's reagent.[1]

Mechanism of Thionation with Phosphorus Pentasulfide:

The reaction with P₄S₁₀ is believed to proceed through the dissociation of the P₄S₁₀ cage structure into the more reactive P₂S₅ monomer. This monomer then reacts with the amide in a similar fashion to Lawesson's reagent, involving the formation of a phosphorus- and sulfur-containing intermediate that ultimately collapses to the thioamide and a phosphorus oxysulfide byproduct.

Figure 2: General mechanism of amide thionation using P₄S₁₀.

Comparative Analysis of Thionating Agents

The choice between Lawesson's reagent and phosphorus pentasulfide depends on several factors, including the substrate's sensitivity, desired reaction conditions, and cost considerations.

| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |

| Reactivity | Generally milder, often proceeds at lower temperatures. | More reactive, often requires higher temperatures (reflux).[1] |

| Stoichiometry | Closer to a 1:2 molar ratio (reagent:amide) is often sufficient.[4] | Often used in excess. |

| Solubility | Soluble in many organic solvents like THF and toluene.[4] | Poorly soluble in many common organic solvents.[5] |

| Work-up | Byproducts can sometimes be challenging to separate chromatographically.[6][7] | Byproducts are often removed by aqueous work-up.[6][7] |

| Cost | More expensive. | Less expensive. |

| Safety | Moisture sensitive, liberates H₂S upon contact with water.[6] Stench.[8] | Highly moisture sensitive, reacts violently with water to produce H₂S and phosphoric acid.[5] |

Experimental Protocol: Synthesis of Pentanethioamide with Lawesson's Reagent

This protocol details the synthesis of pentanethioamide from pentanamide using Lawesson's reagent, chosen for its milder conditions and generally higher yields for simple amides.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Pentanamide | 101.15 | 1.00 g | 9.89 mmol | Starting material |

| Lawesson's Reagent | 404.47 | 2.20 g | 5.44 mmol | 0.55 equivalents |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Solvent |

| Diethyl ether | - | ~100 mL | - | Extraction solvent |

| Saturated aq. NaHCO₃ | - | ~50 mL | - | For washing |

| Brine | - | ~50 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis of pentanethioamide.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanamide (1.00 g, 9.89 mmol). Dissolve the amide in 20 mL of anhydrous THF.

-

Addition of Lawesson's Reagent: In a separate flask, dissolve Lawesson's reagent (2.20 g, 5.44 mmol) in 30 mL of anhydrous THF. Add this solution to the pentanamide solution at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product, pentanethioamide, will have a different Rf value than the starting pentanamide.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution to the reaction mixture in a fume hood. This will neutralize any acidic byproducts and decompose any remaining Lawesson's reagent, which may produce H₂S gas.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and then with brine (1 x 50 mL).[4]

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure pentanethioamide as a solid.

Safety Precautions

-

Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and react with water to produce toxic and flammable hydrogen sulfide gas. [6][9][10] All manipulations should be carried out in a well-ventilated fume hood, and anhydrous conditions should be maintained throughout the reaction.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6][10]

-

The reaction work-up should be performed carefully in a fume hood due to the potential for H₂S evolution. [4]

-

The byproducts of the reaction have a strong, unpleasant odor.[4] Proper waste disposal procedures should be followed.

Characterization of Pentanethioamide

Thorough characterization of the synthesized pentanethioamide is essential to confirm its identity and purity.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.5-8.5 (br s, 2H, -CSNH₂), 2.4-2.6 (t, 2H, -CH₂CS-), 1.6-1.8 (m, 2H, -CH₂CH₂CS-), 1.3-1.5 (m, 2H, -CH₂CH₂CH₂-), 0.9-1.0 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200-210 (-C=S), ~45 (-CH₂CS-), ~30 (-CH₂CH₂CS-), ~22 (-CH₂CH₂CH₂-), ~14 (-CH₃) |

| IR (KBr or neat) | ~3300-3100 cm⁻¹ (N-H stretch), ~1600-1650 cm⁻¹ (C=S stretch, often weak), ~1400-1450 cm⁻¹ (C-N stretch) |

| Mass Spec. (EI) | M⁺ at m/z = 117, fragmentation pattern showing loss of NH₂ (m/z = 101), and characteristic alkyl chain fragmentation. |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive Lawesson's reagent (hydrolyzed). | Use fresh, properly stored Lawesson's reagent. Ensure anhydrous reaction conditions. |

| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture. | |

| Complex mixture of products | Reaction temperature too high. | Maintain the reaction at room temperature. |

| Impure starting materials. | Purify the pentanamide before use. | |

| Difficulty in purification | Incomplete quenching of Lawesson's reagent byproducts. | Ensure thorough washing with saturated aqueous NaHCO₃ during the work-up.[4] The use of ethylene glycol in the workup has also been reported to facilitate the removal of byproducts.[11] |

Conclusion

The synthesis of pentanethioamide from pentanamide is a robust and reproducible transformation that serves as an excellent model for the thionation of amides. Both Lawesson's reagent and phosphorus pentasulfide are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare pentanethioamide and apply these principles to the synthesis of other valuable thioamide-containing molecules.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]

-

Brainly. (2023, December 6). How to quench and get rid of P2S5. Retrieved from [Link]

-

NIH. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.

- Mlostoń, G., & Heimgartner, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.

-

Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

- Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 690-696.

- Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553.

-

Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

Aubé, J., et al. (n.d.). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CA1079479A - Process for improving the reactivity of phosphorus pentasulfide.

- Hassan, A. H. E., et al. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of amide thiocarbonylation via Lawesson's reagent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

-

NIST. (n.d.). Pentanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-1-piperazinepentanethioamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Polshettiwar, V. (2004). Phosphorus Pentasulfide (P4S10). Synlett, 2004(12), 2245-2246.

-

NIST. (n.d.). Pentanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus pentasulfide. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide, 5-hydroxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nature. (n.d.). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Retrieved from [Link]

-

NIST. (n.d.). Pentanenitrile, 5-(methylthio)-. Retrieved from [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 6. audreyli.com [audreyli.com]

- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pentanethioamide: Synthesis, Properties, and Applications in Drug Discovery

Pentanethioamide: An Introduction

Pentanethioamide, with the systematic IUPAC name pentanethioamide , is the thioamide analog of pentanamide. It is a primary thioamide characterized by a five-carbon alkyl chain attached to a thioamide functional group (-CSNH₂).

Molecular Structure and Identification:

-

Molecular Formula: C₅H₁₁NS

-

Molecular Weight: 117.21 g/mol

-

CAS Number: A specific CAS number for unsubstituted pentanethioamide is not currently assigned in major chemical databases, reflecting its status as a non-commercial research chemical. For comparison, a substituted version, 5-(1-Adamantyl)pentanethioamide, has the CAS number 87287811.[1]

The core of its reactivity and utility in drug design lies in the replacement of the amide oxygen with a sulfur atom. This substitution imparts unique physicochemical properties that differentiate it from its amide counterpart.[2][3]

Physicochemical Properties: A Comparative Analysis

The distinct properties of the thioamide group compared to the amide group are crucial for its application in medicinal chemistry.[2][3][4] The following table summarizes the predicted properties of pentanethioamide in comparison to its well-characterized amide analog, pentanamide.

| Property | Pentanethioamide (Predicted) | Pentanamide | Rationale for Prediction |

| Molecular Weight | 117.21 g/mol | 101.15 g/mol [5] | Replacement of oxygen with sulfur. |

| C=X Bond Length | ~1.71 Å[3] | ~1.23 Å[3] | The larger van der Waals radius of sulfur.[3] |

| Hydrogen Bond Donor Strength | Stronger than amide | Weaker than thioamide | The thioamide N-H is more acidic.[4] |

| Hydrogen Bond Acceptor Strength | Weaker than amide | Stronger than thioamide | The sulfur lone pairs are weaker H-bond acceptors.[4] |

| Lipophilicity (LogP) | Higher than pentanamide | Lower than pentanethioamide | The sulfur atom increases lipophilicity.[3] |

| UV Absorption (π to π)* | Red-shifted (~265 nm)[4] | ~220 nm[4] | The electronic properties of the C=S bond. |

| ¹³C NMR (C=X) | ~200-210 ppm[4] | ~170-180 ppm | The C=S carbon is more deshielded. |

These differences in bond lengths, hydrogen bonding capabilities, and electronic properties are the foundation for the unique biological activities and pharmacokinetic profiles of thioamide-containing drugs.[2][3][6]

Synthesis of Pentanethioamide

Primary thioamides like pentanethioamide can be synthesized through several established methods.[7] A common and reliable approach is the thionation of the corresponding nitrile, valeronitrile, using a source of hydrogen sulfide.

Proposed Synthetic Protocol: Thionation of Valeronitrile

This protocol is adapted from a general method for the synthesis of primary thioamides from nitriles using an anion-exchange resin as a catalyst, which offers mild reaction conditions and a straightforward workup.[8]

Reaction Scheme:

Caption: Synthesis of Pentanethioamide from Valeronitrile.

Step-by-Step Methodology:

-

Resin Preparation: Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8) by washing the chloride form with an aqueous solution of sodium hydrosulfide (NaSH), followed by washing with deionized water until the washings are neutral.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve valeronitrile (1 equivalent) in a mixture of methanol and water (e.g., 3:2 v/v).

-

Addition of Catalyst: Add the prepared anion-exchange resin (SH⁻ form) to the nitrile solution.

-

Introduction of Hydrogen Sulfide: Bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature. The reaction should be performed in a well-ventilated fume hood due to the toxicity of H₂S.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

Workup:

-

Filter the reaction mixture to remove the resin.

-

Wash the resin with methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

-

Purification: The crude pentanethioamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by flash column chromatography on silica gel.[8]

This method is advantageous due to its mild conditions and the avoidance of high pressures or temperatures, making it suitable for the synthesis of various primary thioamides.[8]

Applications in Research and Drug Development

The thioamide functional group is a valuable tool in medicinal chemistry, primarily due to its role as a bioisostere of the amide bond.[2][3][6][9] Bioisosterism is a strategy where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound.[3]

Thioamide as an Amide Bioisostere

The substitution of an amide with a thioamide can lead to several beneficial effects:

-

Enhanced Biological Activity: In some cases, the unique interactions of the thioamide group with biological targets can lead to increased potency. For example, thioamide-containing inhibitors of the histone methyltransferase ASH1L showed a nearly 100-fold increase in inhibitory activity compared to their amide analogs.[2][3]

-

Improved Pharmacokinetic Properties: The increased lipophilicity of thioamides can enhance membrane permeability and bioavailability.[3]

-

Increased Metabolic Stability: Thioamides can be more resistant to enzymatic hydrolysis by proteases compared to amides, leading to a longer duration of action.[3]

Caption: Bioisosteric Replacement of Amide with Thioamide.

Therapeutic Areas of Interest

Thioamide-containing compounds have shown promise in a wide range of therapeutic areas:[2][6][10]

-

Antimicrobial Agents: Ethionamide is a well-known second-line antitubercular drug.[2]

-

Anticancer Agents: Some thioamides have demonstrated potent anticancer activity.[2]

-

Antiviral and Anti-inflammatory Agents: The thioamide scaffold is being explored for the development of new drugs in these areas.[2][3]

Thioamides as Research Tools

Beyond direct therapeutic applications, thioamides are valuable tools in chemical biology:

-

Probes for Protein Structure and Function: The unique spectroscopic properties of thioamides allow them to be used as probes to study protein folding and dynamics.[4]

-

Peptide and Protein Synthesis: The incorporation of thioamides into peptides can enhance their stability and provide insights into peptide-protein interactions.[2]

Experimental Protocol: Assessing Proteolytic Stability

A key advantage of thioamide-containing drug candidates is their potential for increased resistance to enzymatic degradation. The following is a generalized protocol for comparing the proteolytic stability of pentanethioamide to its amide analog, pentanamide.

Objective: To determine the relative stability of pentanethioamide and pentanamide in the presence of a model protease (e.g., Trypsin or Chymotrypsin).

Materials:

-

Pentanethioamide (synthesized as per the protocol above)

-

Pentanamide (commercial standard)

-

Trypsin (or another suitable protease)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Methodology:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of pentanethioamide and pentanamide in a suitable solvent (e.g., DMSO or methanol). Prepare a 1 mg/mL stock solution of the protease in PBS.

-

Incubation:

-

For each compound, prepare two sets of reaction mixtures in microcentrifuge tubes.

-

Test Sample: Add PBS, the test compound stock solution (to a final concentration of 100 µM), and the protease stock solution (to a final concentration of 0.1 mg/mL).

-

Control Sample: Add PBS and the test compound stock solution (100 µM final concentration) but no protease.

-

Incubate all tubes at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction tube.

-

Quenching the Reaction: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate the protein.

-

Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to HPLC vials.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable gradient of water/ACN with 0.1% TFA to separate the parent compound from any degradation products.

-

Monitor the elution at a wavelength appropriate for each compound (e.g., ~220 nm for pentanamide and ~265 nm for pentanethioamide).

-

-

Data Analysis:

-

Calculate the peak area of the parent compound at each time point.

-

Plot the percentage of the parent compound remaining versus time for both the test and control samples.

-

Determine the half-life (t₁/₂) of each compound in the presence of the protease.

-

Expected Outcome: It is hypothesized that pentanethioamide will exhibit a significantly longer half-life than pentanamide, demonstrating its enhanced stability against proteolytic degradation.

Conclusion

Pentanethioamide, as a representative simple aliphatic thioamide, embodies the unique chemical properties and therapeutic potential of this important functional group. While not a commercially available compound, its synthesis is achievable through established methods. The true value for researchers lies in understanding the principles that govern the behavior of the thioamide moiety. Its ability to act as a bioisostere for the ubiquitous amide bond, often leading to improved potency, stability, and pharmacokinetic profiles, ensures that thioamides will continue to be a focal point in the design and development of novel therapeutics.[2][3][6] This guide provides a foundational understanding and practical starting points for scientists looking to harness the power of the thioamide group in their research endeavors.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). European Journal of Medicinal Chemistry. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed. [Link]

-

Pentanethioamide, 3-hydroxy-N,N-dimethyl-. PubChem. [Link]

-

5-(1-Adamantyl)pentanethioamide. PubChem. [Link]

-

Synthesis of thioamides from aliphatic primary and secondary amines. ResearchGate. [Link]

-

Pentanethioamide, 3-hydroxy-N,N,4-trimethyl-. PubChem. [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (2006). Synthetic Communications, 36(3), 361-364. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. ResearchGate. [Link]

-

5-[2-(Hydroxymethyl)phenoxy]pentanethioamide. PubChem. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Mitchell, N. J., & Moody, P. C. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(9), 1035-1044. [Link]

-

Pentanediamide. PubChem. [Link]

-

The Chemical Properties of Thioamides. ResearchGate. [Link]

-

Pentanethioic acid, S-ethyl ester. PubChem. [Link]

-

Waisser, K., Karlícek, R., Celadník, M., & Palát, K. (1979). [Antitubercular agents. XXI. Physical and physico-chemical properties of thiobenzamide. II. Protonization of the thioamide group]. Ceskoslovenska Farmacie, 28(9-10), 408-410. [Link]

-

N-methyl-N-phenylpentanethioamide. ChemSynthesis. [Link]

-

Pentane, 1-(ethylthio)-. PubChem. [Link]

-

Pentanamide. PubChem. [Link]

Sources

- 1. 5-(1-Adamantyl)pentanethioamide | C15H25NS | CID 87287811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Pentanethioamide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for pentanethioamide (C₅H₁₁NS). Designed for researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, the data herein are projected based on established spectroscopic principles and data from analogous structures. This guide also outlines the standard methodologies for data acquisition and provides in-depth interpretations, offering a robust framework for the synthesis, identification, and characterization of pentanethioamide and related aliphatic thioamides.

Introduction and Synthesis

Pentanethioamide is the sulfur analog of pentanamide, belonging to the thioamide class of compounds. The replacement of the carbonyl oxygen with sulfur significantly alters the molecule's electronic properties, reactivity, and spectroscopic signature. Thioamides are crucial intermediates in the synthesis of sulfur-containing heterocycles and have applications in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of the compound.

The most common and effective method for synthesizing pentanethioamide is the thionation of its corresponding amide, pentanamide, using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][2]

Experimental Protocol: Synthesis of Pentanethioamide

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentanamide (1.0 eq) and Lawesson's Reagent (0.5-0.6 eq).

-

Solvent Addition: Add a dry, inert solvent such as toluene or tetrahydrofuran (THF) to the flask under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amide is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. The excess Lawesson's Reagent and its byproducts can be quenched by adding a small amount of an alcohol like ethanol and refluxing for a short period.[4]

-

Purification: Remove the solvent under reduced pressure. The resulting crude residue can then be purified using silica gel column chromatography to yield pure pentanethioamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of pentanethioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Standard Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified pentanethioamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer at room temperature. Standard pulse programs should be utilized.

¹³C NMR Spectroscopy: Interpretation

The most diagnostic signal in the ¹³C NMR spectrum of a thioamide is the thiocarbonyl carbon (C=S). This carbon is significantly deshielded due to the lower electronegativity of sulfur compared to oxygen and the influence of paramagnetic shielding effects, causing its resonance to appear far downfield.[3] Its chemical shift can be predicted with reasonable accuracy using the established correlation δ(CS) ≈ 1.60 * δ(CO) − 72.3, where δ(CO) is the chemical shift of the corresponding amide.[5] For pentanamide, δ(CO) is ~175 ppm, predicting a δ(CS) for pentanethioamide of approximately 207.7 ppm . The aliphatic carbons are expected to show chemical shifts similar to their pentanamide counterparts.

Table 1: Predicted ¹³C NMR Data for Pentanethioamide (in CDCl₃)

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=S | C1 | ~208 |

| -CH₂-C=S | C2 | ~40-45 |

| -CH₂-CH₂-C=S | C3 | ~30-35 |

| -CH₂-CH₃ | C4 | ~22-25 |

| -CH₃ | C5 | ~13-15 |

¹H NMR Spectroscopy: Interpretation

In the ¹H NMR spectrum, the two protons of the primary thioamide (-NH₂) are expected to appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift is highly dependent on solvent and concentration but is typically downfield. The protons on the α-carbon (C2) are deshielded by the adjacent anisotropic C=S group. The remaining protons on the alkyl chain will appear in the typical aliphatic region, with multiplicity patterns following the n+1 rule.

Table 2: Predicted ¹H NMR Data for Pentanethioamide (in CDCl₃)

| Proton(s) | Label | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -NH₂ | Hₐ | ~8.0 - 9.5 | Broad singlet | 2H |

| -CH₂-C=S | Hₑ | ~2.6 - 2.9 | Triplet (t) | 2H |

| -CH₂-CH₂-C=S | Hₔ | ~1.6 - 1.8 | Sextet | 2H |

| -CH₂-CH₃ | Hₑ | ~1.3 - 1.5 | Sextet | 2H |

| -CH₃ | Hբ | ~0.9 - 1.0 | Triplet (t) | 3H |

Structure and NMR Correlation Diagram

Caption: Predicted NMR assignments for pentanethioamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The thioamide functional group presents a complex but characteristic set of absorptions.

Standard Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a sample by either dispersing a small amount of the solid compound in potassium bromide (KBr) and pressing it into a pellet, or by dissolving the compound in a volatile solvent and depositing a thin film on a salt plate (e.g., NaCl).

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorptions

Unlike the sharp, intense C=O stretch in amides (~1650 cm⁻¹), the C=S vibration is not a "pure" stretch. It is heavily coupled with other vibrations, primarily the C-N stretch. This leads to several characteristic "thioamide bands".[6]

-

N-H Stretch: Two bands are expected for the primary amine, corresponding to the asymmetric and symmetric stretches.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

-

Thioamide B Band: This band, appearing in the 1400-1600 cm⁻¹ range, has significant contribution from C-N stretching and N-H bending vibrations.[6]

-

Thioamide G Band: A band in the 600-850 cm⁻¹ region is considered to have a more significant C=S stretching character.[7]

Table 3: Predicted IR Absorption Data for Pentanethioamide

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3350 & ~3180 | Medium | N-H asymmetric & symmetric stretch | Primary Thioamide |

| 2955, 2930, 2870 | Strong | C-H stretch | Alkyl chain |

| ~1620 | Medium | N-H bend (scissoring) | Primary Thioamide |

| ~1420 | Strong | Thioamide B band (C-N stretch) | Thioamide |

| ~780 | Medium | Thioamide G band (C=S stretch) | Thioamide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.

Standard Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate a molecular ion and induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Interpretation of Mass Spectrum

The molecular formula of pentanethioamide is C₅H₁₁NS, giving it a monoisotopic mass of 117.06 Da . The presence of a single sulfur atom will result in a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the molecular ion peak. Key fragmentation pathways for aliphatic thioamides include α-cleavage and the McLafferty rearrangement.[8][9]

-

Molecular Ion (M⁺˙): A peak at m/z = 117 is expected.

-

McLafferty Rearrangement: As pentanethioamide possesses a γ-hydrogen, it can undergo a McLafferty rearrangement, leading to the loss of butene (C₄H₈) and the formation of a radical cation at m/z = 61 . This is often a prominent peak.

-

α-Cleavage: Cleavage of the bond between C2 and C3 results in the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z = 74 .

-

Loss of •SH: Fragmentation can lead to the loss of a sulfhydryl radical, giving a peak at m/z = 84 .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Pentanethioamide

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 117 | [C₅H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [C₅H₁₀N]⁺ | M⁺˙ - •SH |

| 74 | [CH₄NS]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 61 | [CH₅NS]⁺˙ | McLafferty Rearrangement |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a synthesized compound requires the integration of data from all spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the structural confirmation of pentanethioamide.

References

-

Voss, J., & Buddensiek, D. (n.d.). Characteristic 1H and 13C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. ResearchGate. Retrieved from [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025). ScienceGate. Retrieved from [Link]

-

Al-Omair, M. A. (2017). A novel method for heterocyclic amide–thioamide transformations. BMC Chemistry, 11(1), 6. Available at: [Link]

-

Singh, S., et al. (2021). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Li, G., et al. (2021). Thioamide N–C(S) Activation. Chemical Science, 12(42), 14141-14147. Available at: [Link]

-

Fritz, H., Hug, P., Sauter, H., & Logemann, E. (1976). Studies on organophosphorus compounds XXVI. Synthesis and 13C NMR spectra of N,N‐dialkyl thioamides. Magnetic Resonance in Chemistry, 8(8), 441-445. Available at: [Link]

-

The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

McKinnon, D. W., et al. (1998). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 76(11), 1706-1715. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. (n.d.). ResearchGate. Retrieved from [Link]

-

Piccinni-Leopardi, C., et al. (1977). 1H and 13C dynamic nuclear magnetic resonance study of hindered rotation in thiobenzoylpiperidines and thiobenzoylmorpholines. Canadian Journal of Chemistry, 55(15), 2649-2655. Available at: [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dittiioles. Australian Journal of Chemistry, 28(11), 2527-2531. Available at: [Link]

-

High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 994-1002. Available at: [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. Available at: [Link]

-

LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Kumar, P., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 555-576. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Salem, M. A. I., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 8(3), 295-306. Available at: [Link]

-

Futaki, S., et al. (2005). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. The Journal of Organic Chemistry, 70(18), 7384-7386. Available at: [Link]

-

Gomaa, M. A.-M. (2012). Use of Lawesson's Reagent in Organic Syntheses. Synthetic Communications, 42(18), 2603-2633. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wang, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 994-1002. Available at: [Link]

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility and Stability of Pentanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanethioamide, a sulfur analog of pentanamide, represents a class of compounds with increasing interest in medicinal chemistry and materials science. The substitution of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, nucleophilicity, and metabolic stability, making thioamides valuable pharmacophores and synthetic intermediates.[1] However, these same properties also introduce challenges related to their solubility and stability. This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of pentanethioamide. We will delve into the theoretical considerations that govern its behavior in various solvent systems and under different environmental stressors. Furthermore, this guide will present detailed, field-proven methodologies for empirical determination of its solubility and stability profiles, ensuring the generation of robust and reliable data crucial for drug development and chemical research.

Introduction: The Thioamide Functional Group

The thioamide functional group (RC(=S)NR'R'') is a structural isostere of the amide bond, yet it possesses distinct electronic and steric characteristics. The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in a longer, weaker carbon-sulfur double bond (C=S) relative to the carbon-oxygen double bond (C=O) in amides.[2] This fundamental difference renders the thioamide group more polarizable and susceptible to chemical transformations, which is a critical consideration for its handling, formulation, and storage.[2] Thioamides have been strategically incorporated into bioactive molecules to enhance target affinity, modulate metabolic pathways, and serve as probes for studying protein folding and dynamics.[1] Understanding the solubility and stability of a model compound like pentanethioamide is therefore foundational for harnessing the full potential of this functional group.

Physicochemical Properties of Pentanethioamide

| Property | Value/Prediction | Source/Basis |

| CAS Number | 16536-94-0 | |

| Molecular Formula | C5H11NS | |

| Molecular Weight | 117.21 g/mol | Calculated |

| Appearance | Predicted to be a crystalline solid at room temperature. | General knowledge of similar small molecules. |

| Polarity | Polar, capable of acting as a hydrogen bond donor (N-H) and acceptor (C=S). | Chemical structure analysis. |

Solubility Profile of Pentanethioamide

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability in pharmaceutical contexts, as well as its utility in synthesis and manufacturing. The "like dissolves like" principle is a useful starting point for predicting solubility.[3]

Theoretical Considerations

Pentanethioamide possesses both a polar thioamide head and a nonpolar five-carbon alkyl tail. This amphipathic nature suggests a nuanced solubility profile.

-

Polar Solvents: The thioamide group can engage in hydrogen bonding with protic solvents like water and alcohols. However, the contribution of the nonpolar pentyl chain will limit its aqueous solubility.

-

Nonpolar Solvents: The alkyl chain will favor interactions with nonpolar, aprotic solvents.

-

Polar Aprotic Solvents: Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective at solubilizing pentanethioamide due to their ability to accommodate both polar and nonpolar moieties.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of pentanethioamide in various solvent systems relevant to research and development.

A diverse panel of solvents should be used to build a comprehensive solubility profile.

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate) | To assess solubility in physiologically relevant pH ranges. |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Common solvents in formulation and synthesis. Note: Methanol can be problematic for stability.[4] |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Tetrahydrofuran (THF) | High solubilizing power for a wide range of compounds. |

| Nonpolar | Dichloromethane, Ethyl Acetate, Toluene, Hexanes | To understand solubility in organic synthesis and extraction solvents.[4] |

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of pentanethioamide in a given solvent at a controlled temperature.

Materials:

-

Pentanethioamide (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation: Add an excess amount of solid pentanethioamide to a series of vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. Perform a pre-determined dilution with a suitable mobile phase to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the analyte response to a standard curve prepared from a known stock solution of pentanethioamide.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Stability Profile of Pentanethioamide

The stability of an active pharmaceutical ingredient (API) or key chemical intermediate is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Thioamides are generally less stable than their amide counterparts and are susceptible to degradation under various conditions.[2][4]

Key Degradation Pathways

Understanding the likely degradation pathways is crucial for designing robust stability studies and developing stable formulations.

-

Hydrolysis: Thioamides can hydrolyze to the corresponding amide, particularly under alkaline conditions.[4] Acidic conditions can also promote hydrolysis, although the mechanism may differ.

-

Oxidation: The electron-rich sulfur atom is a primary site for oxidation.[2] This can lead to the formation of thioamide S-oxides and S,S-dioxides, which are often unstable and can further degrade to the corresponding amide or nitrile.[2]

-

Thermal Degradation: The C=S bond is weaker than the C=O bond, making thioamides more susceptible to thermal stress.[2]

-

Photodegradation: While not as commonly cited for simple thioamides, compounds with chromophores absorbing in the UV-Vis range should be evaluated for photosensitivity.

Diagram: Proposed Degradation Pathways for Pentanethioamide

Caption: Potential degradation routes for Pentanethioamide under hydrolytic and oxidative stress.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5]

Objective: To intentionally degrade pentanethioamide under harsh conditions to understand its degradation profile.

Materials:

-

Pentanethioamide solution (e.g., 1 mg/mL in acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-intensity light source (ICH Q1B compliant photostability chamber)

-

Oven for thermal stress

-

HPLC-MS or LC-MS/MS system for analysis

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a known concentration of pentanethioamide solution.

-

Stress Conditions: Subject the aliquots to the following conditions in parallel with a control sample protected from stress:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80 °C for a set time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or slightly elevated temperature for a set time. Thioamides are often very sensitive to bases.[4]

-

Oxidation: Add H2O2 to a final concentration of 3-30%. Keep at room temperature for a set time.

-

Thermal Stress: Store the solution in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: At each designated time point, withdraw a sample, neutralize it if necessary (for acid/base stressed samples), and dilute it for analysis.

-

Analysis: Analyze all samples using a stability-indicating method, typically a gradient HPLC method coupled with a mass spectrometer (LC-MS). This allows for the separation of the parent compound from its degradants and provides mass information for tentative identification of the degradation products.

-

Evaluation:

-

Calculate the percentage of degradation of pentanethioamide.

-

Determine the number and relative abundance (as peak area percent) of the degradation products.

-

Propose structures for the major degradants based on their mass-to-charge ratio.

-

Diagram: Experimental Workflow for Stability Assessment

Caption: A comprehensive workflow for evaluating the stability of Pentanethioamide.

Formal ICH Stability Studies

Once the degradation profile is understood, formal stability studies according to ICH guidelines (e.g., Q1A) are necessary for regulatory submissions.[6][7]

Objective: To establish a re-test period or shelf life for pentanethioamide under defined storage conditions.

Procedure:

-

Batch Selection: Use at least three primary batches of pentanethioamide packaged in the proposed container closure system.[6]

-

Storage Conditions: Store the batches under long-term and accelerated conditions.[7][8][9]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

-

Data Evaluation: Evaluate the data to determine if any significant change has occurred. The results from the accelerated study can be used to propose a provisional re-test period.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study.

Quantification of Pentanethioamide

A reverse-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acidifier like formic acid (0.1%) to ensure good peak shape.[10][11]

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the thioamide chromophore, or mass spectrometry (MS) for higher sensitivity and specificity.[12]

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines.

Characterization of Degradants

-

LC-MS/MS: This is the most powerful tool for identifying and quantifying degradation products. It provides retention time, parent mass, and fragmentation data, which can be used to elucidate the structures of unknown impurities.[10][13]

Conclusion and Recommendations

Pentanethioamide, as a representative simple thioamide, requires careful characterization of its solubility and stability to be effectively utilized in research and development. Its amphipathic nature suggests solubility in a range of polar aprotic and some organic solvents, with limited aqueous solubility. The thioamide functional group is inherently less stable than an amide, with hydrolysis and oxidation being the primary degradation concerns.

For professionals working with this compound, the following is advised:

-

Solvent Selection: Prioritize polar aprotic solvents like acetonitrile or DMSO for stock solutions. Avoid nucleophilic solvents like methanol for long-term storage.[4] Use dichloromethane or ethyl acetate for synthetic manipulations where appropriate.[4]

-

Storage: Store solid pentanethioamide in a well-sealed container, protected from light and moisture, at refrigerated or low temperatures to minimize degradation.[4]

-

pH Control: Avoid highly alkaline and strongly acidic conditions to prevent rapid hydrolysis. Buffering solutions near neutral pH is recommended for aqueous studies.

-

Analytical Diligence: Employ a validated, stability-indicating LC-MS method for all quantitative studies to ensure that the parent compound is accurately measured and any degradation products are monitored.

By following the systematic approach and detailed protocols outlined in this guide, researchers can generate the high-quality solubility and stability data necessary to advance their projects and meet regulatory expectations.

References

-

Pentanethioamide, 3-hydroxy-N,N-dimethyl- | C7H15NOS | CID 45118503. PubChem. [Link]

-

5-(1-Adamantyl)pentanethioamide | C15H25NS | CID 87287811. PubChem. [Link]

-

Stability of thioamides?. ResearchGate. [Link]

-

Chemical Properties of Pentane, 1-(propylthio)- (CAS 42841-80-5). Cheméo. [Link]

-

Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

-

Dithioamide Substitutions in Proteins: Effects on thermostability, peptide binding, and fluorescence quenching in calmodulin. National Institutes of Health. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. University of Copenhagen. [Link]

-

Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. European Medicines Agency. [Link]

-

Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. PubMed. [Link]

-

Convergent synthesis of α-ketoamide inhibitors of Pin1. National Institutes of Health. [Link]

-

Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. National Institutes of Health. [Link]

-

Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). U.S. Food and Drug Administration. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. [Link]

-

Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Kura Biotech. [Link]

-

Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. National Institutes of Health. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

Quantitative Analysis of Fentanyl and Six Fentanyl Analogs in Postmortem Specimens by UHPLC-MS-MS. ResearchGate. [Link]

Sources

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. kurabiotech.com [kurabiotech.com]

- 11. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential of Pentanethioamide: A Technical Guide for Advanced Research Applications

Foreword: The Thioamide Moiety as a Versatile Tool in Chemical Biology and Materials Science